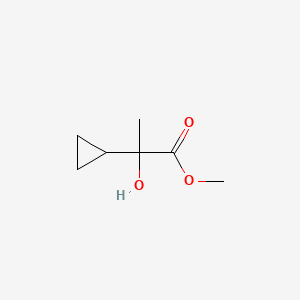
Methyl 2-cyclopropyl-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyclopropyl-2-hydroxypropanoate, also known as MCHP, is a chemical compound with the molecular formula C7H12O3. It is a cyclopropane derivative that is commonly used in scientific research for its unique properties. MCHP is synthesized using a specific method that involves several steps, and it has various applications in scientific research.
Scientific Research Applications
Asymmetric Catalysis
The hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate, which is closely related to Methyl 2-cyclopropyl-2-hydroxypropanoate, over tartaric acid modified Raney nickel catalyst results in high optical purity. This process underscores the compound's role in enantio-differentiating hydrogenation, a critical aspect of asymmetric synthesis in pharmaceuticals and fine chemicals (Nakagawa, Sugimura, & Tai, 1997).
Photopolymerization
A study on nitroxide-mediated photopolymerization (NMP) introduces a new alkoxyamine derived from Methyl 2-cyclopropyl-2-hydroxypropanoate, highlighting its efficiency as a photoinitiator. This research demonstrates the compound's potential in developing advanced polymer materials with controlled properties (Guillaneuf et al., 2010).
Material Sciences
The polymerization of cyclic monomers, including derivatives of Methyl 2-cyclopropyl-2-hydroxypropanoate, leads to polymers with unique properties. For example, the radical homopolymerization of certain cyclic monomers results in materials with a high glass transition temperature, indicating potential applications in high-performance materials (Moszner et al., 2003).
Cholesterol Content Manipulation
Cyclodextrins complexed with cholesterol and Methyl 2-cyclopropyl-2-hydroxypropanoate derivatives have been shown to manipulate cellular cholesterol content efficiently. This finding is significant for studies in cell membrane biochemistry and the development of cholesterol-lowering therapies (Christian et al., 1997).
Biodegradable Plastics
Research on polyhydroxyalkanoates (PHAs), which are biodegradable plastics, has explored the inclusion of various monomers, including Methyl 2-cyclopropyl-2-hydroxypropanoate derivatives. These studies aim to improve the mechanical properties and reduce the cost of PHAs, making them competitive with conventional plastics (Lee, 1996).
Mechanism of Action
Target of Action
Cyclopropane-containing compounds have been found to interact with various enzymes involved in biosynthetic pathways .
Mode of Action
Cyclopropane-containing compounds are known for their unique structural and chemical properties, which make them widely interesting in the fields of synthetic and pharmaceutical chemistry, and chemical biology . They can interact with their targets in various ways, leading to changes in the biochemical processes.
Biochemical Pathways
Cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Pharmacokinetics
The compound’s predicted boiling point is 2000±130 °C, and its predicted density is 1196±006 g/cm3 . These properties could influence its bioavailability.
Result of Action
Cyclopropane-containing compounds are usually essential for biological activities .
properties
IUPAC Name |
methyl 2-cyclopropyl-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(9,5-3-4-5)6(8)10-2/h5,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQWECZOGNXQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclopropyl-2-hydroxypropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2753932.png)
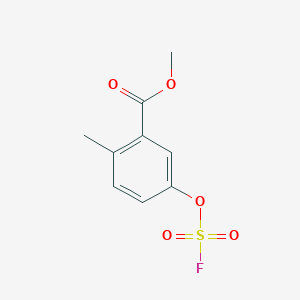


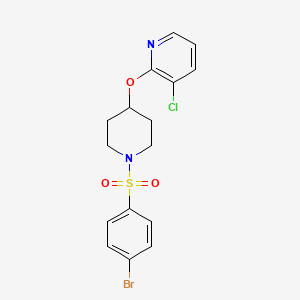
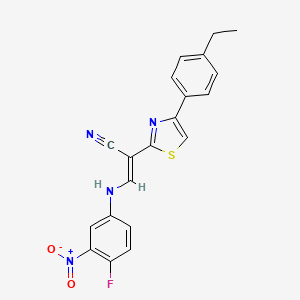
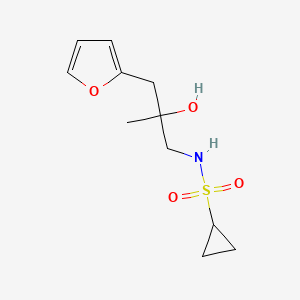
![3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)pyridine](/img/structure/B2753948.png)
![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)
![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)
![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)

![8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2753954.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)